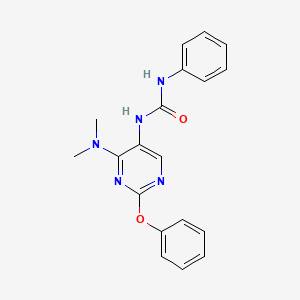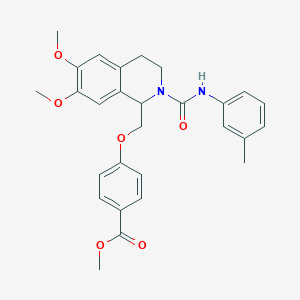
Methyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including methoxy groups (-OCH3), a carbamoyl group (-CONH2), and a benzoate group (-COOC6H5). It also features a tetrahydroisoquinoline moiety, which is a common structure in many alkaloids .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydroisoquinoline core, followed by various functional group transformations. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydroisoquinoline core would likely impart some degree of rigidity to the molecule, while the various oxygen-containing groups could participate in hydrogen bonding and other intermolecular interactions .科学的研究の応用
Cyclization Reactions and Chemical Synthesis
One of the key applications of compounds similar to the specified chemical involves cyclization reactions, which are critical in the synthesis of heterocyclic compounds. For instance, the cyclization of certain benzoates under basic conditions leads to the exclusive formation of substituted anilides of hydroxyquinoline sulfonic acids, irrespective of the base's strength (Ukrainets et al., 2014). This process is crucial for the development of various pharmaceuticals and materials.
Synthetic Pathways to Alkaloids and Isoquinolines
Another significant research application involves the synthesis of alkaloids and tetrahydroisoquinoline derivatives. Studies have demonstrated the feasibility of using Bischler–Napieralski cyclization to afford precursors for the synthesis of complex structures like 6-oxoisoaporphine and tetrahydroprotoberberines, highlighting the versatility of these compounds in synthetic organic chemistry (Sobarzo-Sánchez et al., 2010).
Chemical Structure Analysis
Research into the structural analysis of related compounds, such as optically active diaryl tetrahydroisoquinoline derivatives, provides insights into their conformational properties and potential for use as catalysts in stereocontrolled reactions (Naicker et al., 2011). Understanding these molecular structures is essential for designing drugs and materials with specific optical properties.
Novel Synthesis Methods
The development of new synthetic methods is another crucial application. For instance, the novel one-pot synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate showcases innovative approaches to heterocyclic compound synthesis, with potential implications for the pharmaceutical industry (Kovalenko et al., 2019).
Crystallographic and Stereochemical Studies
Crystallographic and stereochemical analyses of related tetrahydroisoquinolines provide deep insights into their molecular geometry and the implications for biological activity and material properties. Such studies are fundamental in drug design and the development of functional materials (Mondeshka et al., 1992).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-[[6,7-dimethoxy-2-[(3-methylphenyl)carbamoyl]-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O6/c1-18-6-5-7-21(14-18)29-28(32)30-13-12-20-15-25(33-2)26(34-3)16-23(20)24(30)17-36-22-10-8-19(9-11-22)27(31)35-4/h5-11,14-16,24H,12-13,17H2,1-4H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRIAJIMNLEEEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

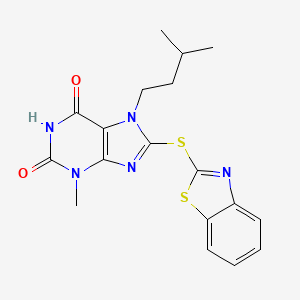
![7-cinnamyl-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2513168.png)
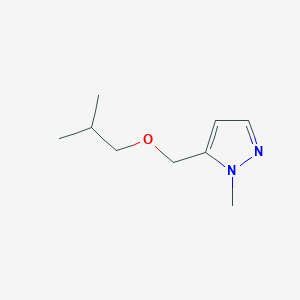
![2-(4-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2513171.png)
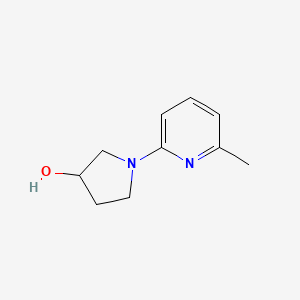

![2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine](/img/structure/B2513176.png)
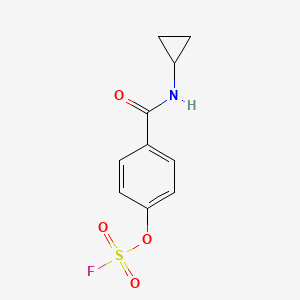
![1-(4-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2513180.png)
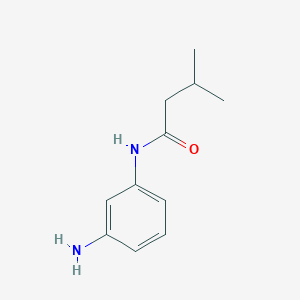
![7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2513183.png)

![2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2513186.png)
